

An In-Depth Technical Guide to the Spectroscopic Data of 3-Thiopheneacetonitrile

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Compound of Interest

Compound Name: 3-Thiopheneacetonitrile

Cat. No.: B078040

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Thiopheneacetonitrile** (C_6H_5NS), a valuable building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document also outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **3-Thiopheneacetonitrile**, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.41	dd	H-5
7.23	m	H-2
7.15	m	H-4
3.84	s	-CH ₂ -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
129.2	C-5
128.5	C-2
124.3	C-4
123.8	C-3
117.1	-CN
18.0	-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretch (aromatic)
2925	C-H stretch (aliphatic, asymmetric)
2855	C-H stretch (aliphatic, symmetric)
2250	C≡N stretch (nitrile)
1520	C=C stretch (aromatic ring)
1430	C=C stretch (aromatic ring)
780	C-S stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
123	100%	[M] ⁺ (Molecular Ion)
96	High	[M-HCN] ⁺
84	Moderate	[C ₄ H ₄ S] ⁺ (Thiophene ring)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Thiopheneacetonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

- Spectrometer: Bruker AVANCE 300 MHz spectrometer (or equivalent).
- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: 0-12 ppm.

3. ^{13}C NMR Acquisition Parameters:

- Spectrometer: Bruker AVANCE 75 MHz spectrometer (or equivalent).
- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024-4096.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1-2 s.
- Spectral Width: 0-150 ppm.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place a small drop of neat **3-Thiopheneacetonitrile** onto the surface of a KBr or NaCl salt plate.
- Gently place a second salt plate on top of the first to create a thin liquid film.

2. Data Acquisition:

- Spectrometer: Bruker IFS 85 FT-IR spectrometer or equivalent.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Acquire a background spectrum of the clean, empty sample holder.

3. Data Processing:

- Ratio the sample spectrum against the background spectrum to obtain the transmittance or absorbance spectrum.
- Identify and label the significant absorption bands.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile liquid like **3-Thiopheneacetonitrile**, direct injection or infusion via a syringe pump into the ion source is suitable.
- Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

2. Ionization (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.

3. Mass Analysis:

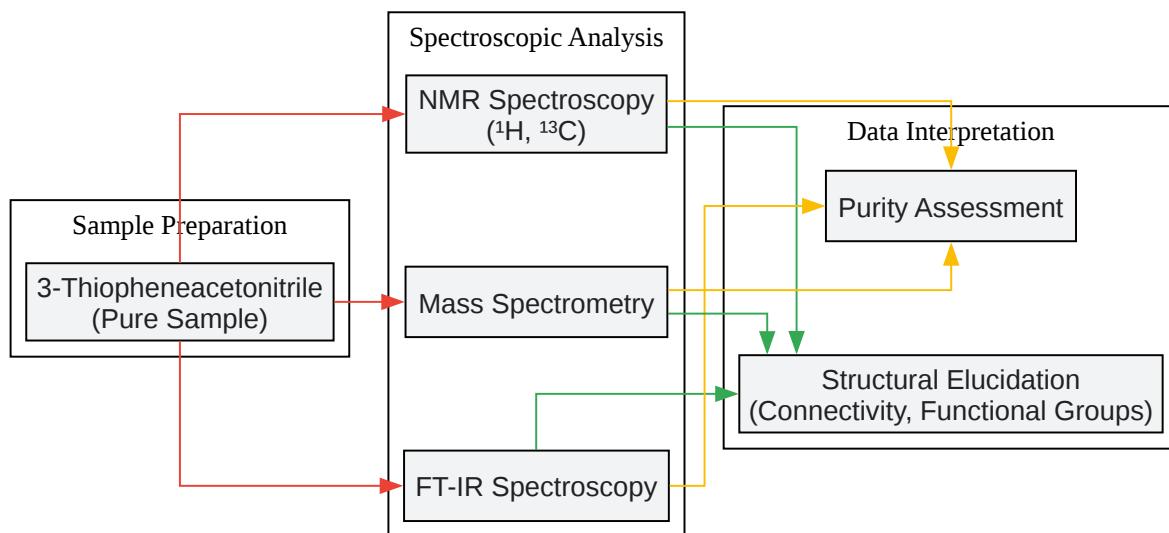
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Scan Range: m/z 40-300.

4. Data Processing:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained spectrum with library spectra for confirmation.

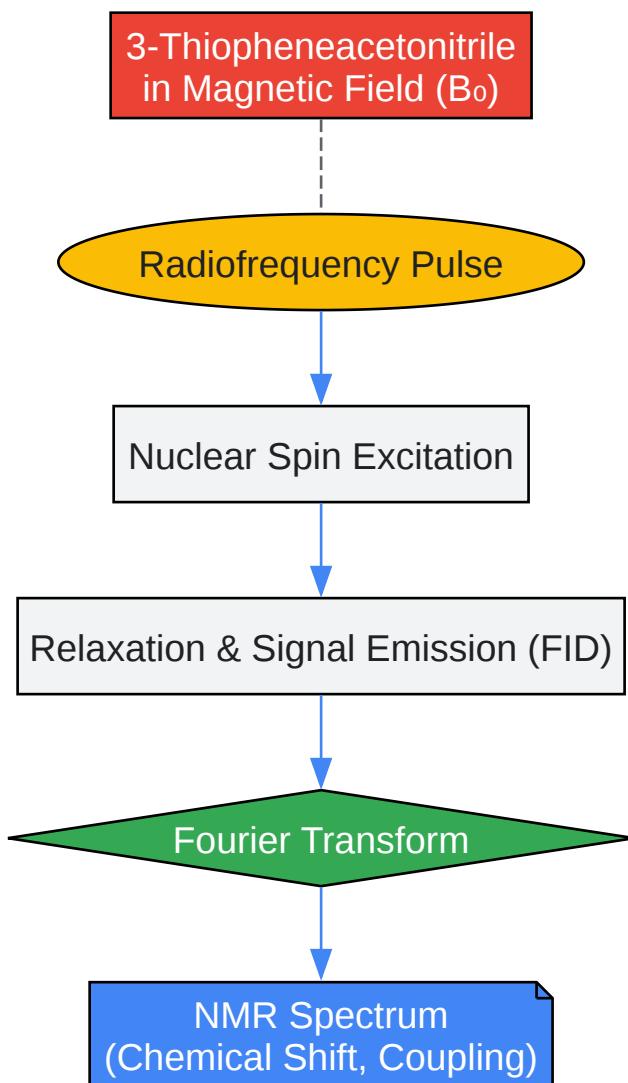
Visualizations

The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data of **3-Thiopheneacetonitrile**.



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A logical workflow for the spectroscopic analysis of **3-Thiopheneacetonitrile**.



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